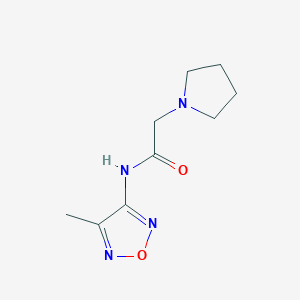![molecular formula C11H9F4NO2 B5686239 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5686239.png)
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one is a chemical compound used in scientific research. It is also known as linezolid, which is an antibiotic used to treat bacterial infections. This compound is a member of the oxazolidinone class of antibiotics and has a unique mechanism of action that makes it effective against a wide range of bacteria.
Wirkmechanismus
The mechanism of action of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of the initiation complex, thereby inhibiting protein synthesis. This unique mechanism of action makes it effective against bacteria that are resistant to other classes of antibiotics.
Biochemical and Physiological Effects:
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one has been shown to have minimal toxicity in both animal and human studies. It is well-tolerated and does not have any significant adverse effects on biochemical or physiological parameters.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum activity against Gram-positive bacteria. It is also effective against bacteria that are resistant to other classes of antibiotics. However, its use is limited by its high cost and the development of resistance in some bacterial strains.
Zukünftige Richtungen
There are several future directions for the use of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one in scientific research. One direction is the development of new oxazolidinone antibiotics with improved activity and reduced toxicity. Another direction is the study of the mechanism of action of oxazolidinone antibiotics and the identification of new targets for antibacterial drugs. Finally, the use of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one in combination with other antibiotics to enhance their activity against resistant bacterial strains is also a promising direction for future research.
Synthesemethoden
The synthesis of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of a base to form the corresponding oxazolidinone. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one has been widely used in scientific research as an antibiotic. It has shown excellent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It has also been used to study the mechanism of action of oxazolidinone antibiotics and to develop new antibiotics with improved activity.
Eigenschaften
IUPAC Name |
3-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO2/c12-9-5-7(1-2-8(9)11(13,14)15)6-16-3-4-18-10(16)17/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJBRPNQJXVDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC(=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-chloro-2-methylbenzoyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686156.png)
![N-[(3R*,4S*)-1-acetyl-4-phenyl-3-pyrrolidinyl]-4-(4-morpholinyl)butanamide](/img/structure/B5686160.png)
![4-chloro-N-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5686167.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5686172.png)

![9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5686198.png)

![[(3aS*,10aS*)-2-(1,3-benzodioxol-5-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5686207.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)
![1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5686232.png)

![N-(2-chlorophenyl)-3-{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5686250.png)

![N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5686255.png)